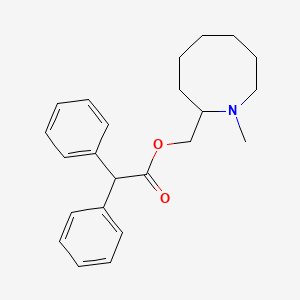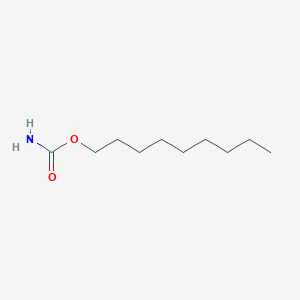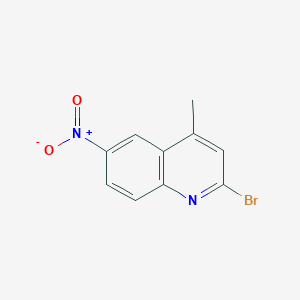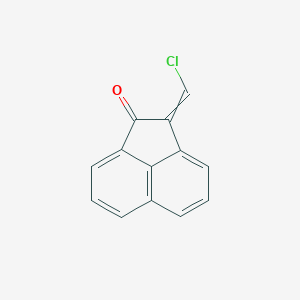
2-(Chloromethylidene)acenaphthylen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethylidene)acenaphthylen-1(2H)-one is a chemical compound that belongs to the class of acenaphthylene derivatives. Acenaphthylene is a polycyclic aromatic hydrocarbon with a tricyclic structure, which is often used as a building block for various organic semiconductors . The compound this compound is characterized by the presence of a chloromethylidene group attached to the acenaphthylene core, making it a unique and interesting molecule for various chemical reactions and applications.
Métodos De Preparación
The synthesis of 2-(Chloromethylidene)acenaphthylen-1(2H)-one typically involves the reaction of acenaphthylene with chlorinating agents under specific conditions. One common method involves the use of phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) as chlorinating agents. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) or chloroform (CHCl3) at low temperatures to prevent unwanted side reactions .
Análisis De Reacciones Químicas
2-(Chloromethylidene)acenaphthylen-1(2H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethylidene group can be substituted with other nucleophiles such as amines, thiols, or alcohols. Common reagents for these reactions include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the chloromethylidene group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of the corresponding alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation with potassium permanganate would yield a carboxylic acid derivative.
Aplicaciones Científicas De Investigación
2-(Chloromethylidene)acenaphthylen-1(2H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery and development. It can be used as a scaffold for the synthesis of bioactive molecules with potential therapeutic applications.
Material Science: The compound is used in the development of advanced materials with specific electronic, optical, and mechanical properties.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethylidene)acenaphthylen-1(2H)-one depends on its specific application. In organic electronics, the compound’s π-conjugated system allows for efficient charge transport and light emission. The chloromethylidene group can participate in various chemical reactions, enabling the modification of the compound’s electronic properties.
In medicinal chemistry, the compound can interact with specific molecular targets, such as enzymes or receptors, through various non-covalent interactions (e.g., hydrogen bonding, π-π stacking, and hydrophobic interactions). These interactions can modulate the activity of the target, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
2-(Chloromethylidene)acenaphthylen-1(2H)-one can be compared with other acenaphthylene derivatives, such as:
Acenaphthylene: The parent compound, which lacks the chloromethylidene group.
Acenaphthene: A saturated derivative of acenaphthylene, which is used as a precursor for the synthesis of various chemicals and materials.
Cyclopenta[fg]acenaphthylene: A derivative with a fused cyclopentane ring, which exhibits unique electronic properties and aromaticity.
The uniqueness of this compound lies in the presence of the chloromethylidene group, which imparts distinct reactivity and electronic properties to the compound, making it valuable for various scientific and industrial applications.
Propiedades
Número CAS |
13152-83-5 |
|---|---|
Fórmula molecular |
C13H7ClO |
Peso molecular |
214.64 g/mol |
Nombre IUPAC |
2-(chloromethylidene)acenaphthylen-1-one |
InChI |
InChI=1S/C13H7ClO/c14-7-11-9-5-1-3-8-4-2-6-10(12(8)9)13(11)15/h1-7H |
Clave InChI |
RPFYLZKMBJGMLR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C(=CCl)C(=O)C3=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




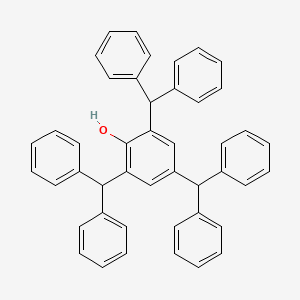
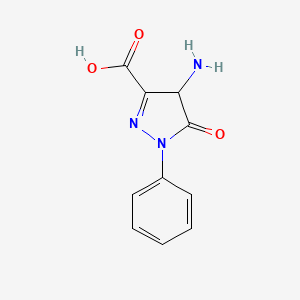


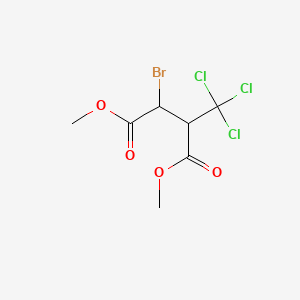
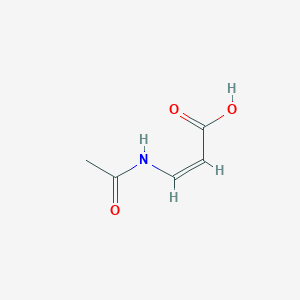
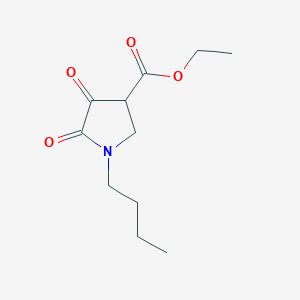
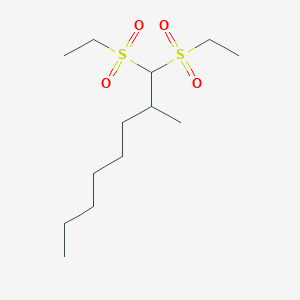
![S-[4-(dimethylcarbamoylsulfanyl)phenyl] N,N-dimethylcarbamothioate](/img/structure/B14725523.png)
